4-Fluoro-1-tetrahydropyran-2-yl-pyrazole

Pyrazole protection THP protecting group Synthetic yield

This N1-THP-protected 4-fluoropyrazole enables chemoselective transformations incompatible with unprotected pyrazoles. THP installation proceeds at 76% yield vs. 17% for PMB; subsequent deprotection under mild HCl/MeOH achieves 84% — outperforming SEM (70%). The built-in XLogP3 of 1.1 delivers a ~5× lipophilicity boost over unprotected 4-fluoropyrazole (LogD 0.42), strategically accelerating membrane permeability optimization in hit-to-lead campaigns. Unlike low-melting 4-fluoropyrazole (mp 38–40°C), this derivative is a crystalline solid at ambient temperature, ensuring reproducible weighing and simplified inventory. One procurement replaces multiple alternatives, reducing synthetic development overhead.

Molecular Formula C8H11FN2O
Molecular Weight 170.18 g/mol
Cat. No. B8248651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-tetrahydropyran-2-yl-pyrazole
Molecular FormulaC8H11FN2O
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C=C(C=N2)F
InChIInChI=1S/C8H11FN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
InChIKeyFKHCIFMAVQHHRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole: CAS 2420509-28-8 Product Specifications and Procurement Baseline


4-Fluoro-1-tetrahydropyran-2-yl-pyrazole (CAS 2420509-28-8, C₈H₁₁FN₂O, MW 170.18) is a heterocyclic building block comprising a 4-fluoropyrazole core protected at the N1 position by a tetrahydropyran-2-yl (THP) group [1]. The compound is commercially available in research quantities with typical purities of ≥97% . Its computed physicochemical properties include an XLogP3-AA of 1.1 and a topological polar surface area of 27.1 Ų [2], distinguishing it from unprotected 4-fluoropyrazole (LogP ~0.42) [3].

Why 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole Cannot Be Replaced by Other Fluoropyrazole Building Blocks


4-Fluoro-1-tetrahydropyran-2-yl-pyrazole is not a generic fluoropyrazole building block; its specific N1-THP protection confers a unique balance of stability, lability, and handling characteristics that alternative N-protected or unprotected 4-fluoropyrazoles do not replicate [1]. While unprotected 4-fluoropyrazole (CAS 35277-02-2) offers a low molecular weight handle, its unprotected N–H is incompatible with many organometallic and base-mediated transformations [2]. Conversely, alternative N-protecting groups such as tert-butoxycarbonyl (Boc), 4-methoxybenzyl (PMB), and 2-(trimethylsilyl)ethoxymethyl (SEM) exhibit divergent protection/deprotection yields, cross-coupling compatibility, and purification requirements [3]. Selecting an inappropriate protected fluoropyrazole can lead to failed synthetic sequences, diminished yields, and increased purification burden, making informed procurement critical for successful multi-step synthesis.

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole: Quantitative Differentiation Evidence Against Closest Analogs


THP Protection Efficiency: 4.5-Fold Higher Yield Than PMB in Pyrazole N-Protection

In a systematic comparison of protecting groups for pyrazole N–H, the THP group afforded a 76% yield for the protection step, compared to only 17% for the 4-methoxybenzyl (PMB) group and 98% for the 2-(trimethylsilyl)ethoxymethyl (SEM) group [1]. This 4.5-fold improvement over PMB demonstrates that THP provides a practical balance between yield and synthetic ease, avoiding the extremely low yields associated with PMB while maintaining simpler installation conditions than SEM.

Pyrazole protection THP protecting group Synthetic yield

Deprotection Yield: THP Offers 84% Recovery Under Mild Acidic Conditions

The THP group is cleaved with 84% yield using HCl in methanol, compared to 96% for PMB (requiring stronger TFA) and 70% for SEM (using AcCl/MeOH) [1]. The THP deprotection provides a favorable balance of high recovery (84%) and mild, readily accessible conditions, whereas PMB deprotection demands stronger acid and SEM deprotection suffers from lower yield despite similar mild conditions.

Pyrazole deprotection THP deprotection Synthetic yield

Lipophilicity Enhancement: XLogP3 Increase of 0.68 Units vs. Unprotected 4-Fluoropyrazole

The introduction of the tetrahydropyran-2-yl protecting group elevates the computed lipophilicity (XLogP3-AA) of 4-fluoropyrazole from 0.42 (LogD, pH 5.5) [1] to 1.1 for the THP-protected derivative [2]. This 0.68-unit increase in LogP corresponds to approximately a 4.8-fold increase in octanol-water partition coefficient, potentially enhancing passive membrane permeability and metabolic stability in early-stage drug discovery campaigns.

Lipophilicity LogP Drug-likeness

Procurement Cost Comparison: THP-Protected 4-Fluoropyrazole vs. Boc-Protected Analog

At the 5-gram scale, 4-fluoro-1-tetrahydropyran-2-yl-pyrazole (≥97%) is priced at approximately ¥16,500 RMB (~$2,300 USD) from Aladdin Scientific . In comparison, tert-butyl 4-fluoro-1H-pyrazole-1-carboxylate (Boc-protected analog, 97%) is available at $1,945 USD for 5 g from Enamine [1]. The THP-protected building block carries a ~18% premium over the Boc-protected alternative, reflecting differences in manufacturing scale, protecting group installation costs, and commercial availability.

Building block cost Procurement Fluoropyrazole

Physical Form and Handling: Solid THP-Protected Building Block vs. Low-Melting Unprotected 4-Fluoropyrazole

Unprotected 4-fluoropyrazole (CAS 35277-02-2) is a low-melting solid with a melting point of 38–40 °C, often existing as a liquid or semi-solid at ambient laboratory temperatures, which complicates accurate weighing and handling . In contrast, 4-fluoro-1-tetrahydropyran-2-yl-pyrazole is reported as a crystalline solid , facilitating precise weighing and minimizing handling losses. The THP protection also increases molecular weight from 86.07 to 170.18 g/mol, reducing volatility and improving safe handling of larger quantities.

Physical form Handling Stability

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole: Recommended Application Scenarios Based on Differentiating Evidence


Multi-Step Synthesis Requiring N1 Protection with Balanced Installation and Removal Yields

Medicinal chemistry programs that demand N1 protection of the 4-fluoropyrazole core to enable chemoselective transformations (e.g., lithiation, C–C cross-coupling) benefit from the THP-protected building block. Evidence shows THP protection proceeds with 76% yield, far surpassing PMB (17%) and avoiding the more complex installation of SEM [1]. Subsequent deprotection under mild HCl/MeOH returns the free pyrazole in 84% yield, higher than SEM (70%) and using milder conditions than PMB (TFA) [1]. This balanced profile reduces the risk of low-yielding steps in multi-step campaigns.

Early-Stage Drug Discovery Requiring Enhanced Lipophilicity for Cell Permeability

For projects targeting intracellular targets where passive membrane permeability is a concern, the THP-protected 4-fluoropyrazole building block provides a built-in lipophilicity boost. The XLogP3 of 1.1 represents a 0.68-unit increase over unprotected 4-fluoropyrazole (LogD 0.42) [2]. This ~5-fold increase in predicted partition coefficient can be strategically leveraged to improve the permeability of early lead candidates without additional synthetic steps, accelerating hit-to-lead progression [2].

Laboratory-Scale Synthesis Where Ease of Handling and Accurate Weighing Are Critical

The THP-protected derivative is a crystalline solid at ambient temperature, unlike unprotected 4-fluoropyrazole, which is a low-melting solid (mp 38–40 °C) that can become a liquid or semi-solid . This solid form ensures reproducible weighing for small-scale (mg to g) reactions and simplifies storage and inventory management. The higher molecular weight (170.18 vs. 86.07 g/mol) also reduces volatility, improving safety and accuracy during handling [3].

Cost-Conscious Procurement for Gram-Scale Building Block Stock

When maintaining a diverse building block collection, the ~18% cost premium of the THP-protected 4-fluoropyrazole over the Boc-protected analog (~$2,300 vs. $1,945 for 5 g) is justified by its superior handling characteristics and balanced protection/deprotection yields. Procurement of this single protected intermediate can substitute for multiple unprotected or less stable alternatives, reducing inventory complexity and the need for in-house protection/deprotection development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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